Picotamide monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3.H2O/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16;/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYQAMNVLLHURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230378 | |
| Record name | Picotamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80530-63-8 | |
| Record name | Picotamide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080530638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picotamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOTAMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643HY5UHKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Characterization of Picotamide Monohydrate
Synthetic Routes and Reaction Optimization for Picotamide (B163162)
The synthesis of Picotamide, chemically known as N,N'-bis(3-picolyl)-4-methoxyisophthalamide, is achieved through a robust and well-established synthetic methodology centered on the formation of amide bonds. The core strategy involves the reaction of a bifunctional acyl chloride with two equivalents of an aminomethylpyridine.
The synthesis of Picotamide relies on two primary precursors: 4-methoxyisophthaloyl chloride and 3-(aminomethyl)pyridine.
The key intermediate, 4-methoxyisophthaloyl chloride, is not typically commercially available and must be synthesized. This is achieved by converting the corresponding dicarboxylic acid, 4-methoxyisophthalic acid, into its more reactive diacyl chloride form. The reaction is generally carried out by treating the dicarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous. The reaction is typically performed in an inert solvent under reflux conditions to drive the reaction to completion.
Table 1: Typical Reagents and Conditions for Acyl Chloride Formation
| Component | Role | Typical Conditions |
|---|---|---|
| 4-Methoxyisophthalic Acid | Starting Material | 1 equivalent |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 2-3 equivalents (excess) |
| Inert Solvent (e.g., Toluene) | Reaction Medium | Anhydrous |
The second precursor, 3-(aminomethyl)pyridine, serves as the amine component in the subsequent amidation step. It provides the picolyl groups that are characteristic of the final Picotamide structure.
The final step in the formation of the Picotamide core structure is the amidation reaction. This involves reacting the freshly prepared 4-methoxyisophthaloyl chloride with two stoichiometric equivalents of 3-(aminomethyl)pyridine. The reaction is typically conducted in an aprotic solvent to prevent hydrolysis of the reactive acyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) gas that is liberated during the formation of each amide bond. This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.
The reaction is generally performed at reduced temperatures initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure the reaction goes to completion.
Table 2: Key Components in the Amidation Step
| Component | Role | Stoichiometry |
|---|---|---|
| 4-Methoxyisophthaloyl Chloride | Acylating Agent | 1 equivalent |
| 3-(Aminomethyl)pyridine | Nucleophile | 2 equivalents |
| Triethylamine or Pyridine | HCl Scavenger | >2 equivalents |
Following the synthesis, the crude Picotamide product must be purified to remove unreacted starting materials, byproducts, and any impurities. The primary technique for the purification of solid organic compounds like Picotamide is recrystallization. This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system.
The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent. For Picotamide, the use of a water-containing solvent system is particularly important as it facilitates the formation of the stable monohydrate crystalline form. As the saturated solution is allowed to cool slowly, the solubility of Picotamide decreases, leading to the formation of well-defined, pure crystals. Impurities, being present in smaller concentrations, tend to remain dissolved in the mother liquor. The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. This technique is highly effective for obtaining compounds with high purity and a specific, stable crystalline form.
Solid-State Forms of Picotamide
The solid-state form of an active pharmaceutical ingredient is a critical attribute that influences its stability, solubility, and bioavailability. Picotamide exists in both anhydrous and hydrated crystalline forms.
The therapeutically administered form of Picotamide is its monohydrate, often designated as PICOW. nih.gov The preparation of this specific solid-state form is directly integrated into the purification process. Crystallization or recrystallization of the synthesized Picotamide from aqueous solvent systems reliably yields the monohydrate.
The stability of the monohydrate is well-documented. Studies involving thermal analysis and X-ray powder diffractometry (XRD) have characterized PICOW and its dehydration products. nih.gov These studies show that upon heating, PICOW loses its molecule of water to form anhydrous polymorphs. nih.gov Notably, the resulting anhydrous form can gradually revert to the monohydrate when stored under ambient atmospheric conditions, highlighting the thermodynamic stability of the hydrated crystal lattice. nih.gov The physical characterization of PICOW confirms its distinct properties compared to the anhydrous forms.
Table 3: Selected Solid-State Characterization Data for Picotamide Monohydrate (PICOW)
| Analytical Technique | Observation | Significance |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Shows a weight loss corresponding to one molecule of water upon heating. nih.gov | Confirms the stoichiometry of the hydrate. |
| Differential Scanning Calorimetry (DSC) | Displays an endotherm corresponding to the dehydration event, followed by the melting of the anhydrous form. nih.gov | Provides information on the thermal stability and phase transitions of the hydrate. |
| X-Ray Powder Diffractometry (XRD) | Exhibits a characteristic diffraction pattern distinct from the anhydrous forms. nih.gov | Serves as a fingerprint for identifying the monohydrate crystal structure. |
Preparation of Anhydrous Picotamide (PICOA)
Anhydrous Picotamide (PICOA) is prepared from its monohydrate form (PICOW) through a controlled dehydration process. The transformation is typically achieved under specific isothermal conditions. Research has shown that heating this compound at 115°C under a reduced pressure of 20 mmHg effectively removes the water molecule from the crystal lattice to yield the anhydrous form. nih.gov
This dehydration process is significant as it can lead to the formation of different polymorphic forms of anhydrous picotamide. Two distinct polymorphs, designated as Form A and Form B, have been identified through thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM). nih.gov The PICOA resulting from the isothermal dehydration is predominantly composed of the lower-melting polymorph, Form A. nih.gov This metastable form has been observed to gradually revert to the original monohydrate when exposed to ambient atmospheric conditions. nih.gov
| Property | Value |
| Dehydration Temperature | 115 °C |
| Dehydration Pressure | 20 mmHg |
| Predominant Anhydrous Form | Polymorph A |
| Melting Point (Polymorph A) | 135.5 ± 0.4 °C |
| Melting Point (Polymorph B) | 152.9 ± 0.3 °C |
Spectroscopic and Crystallographic Characterization Methodologies
X-ray Powder Diffractometry (XRD)
X-ray Powder Diffractometry (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its atomic structure. nih.govvscht.cz The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. nih.govomicsonline.org
XRD analysis is a fundamental method for the solid-state characterization of this compound. Studies have confirmed that this compound crystallizes in a monoclinic crystal system. nih.gov This characterization is crucial for identifying the specific crystalline form of the active pharmaceutical ingredient and distinguishing it from its anhydrous polymorphs or any potential amorphous content. nih.govnih.gov The diffraction pattern of this compound would show a series of characteristic peaks at specific 2θ angles, the positions and relative intensities of which define its crystalline structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify and characterize molecules based on the absorption of infrared radiation by their constituent chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.
IR spectroscopy has been utilized in the physical characterization of this compound and its anhydrous counterpart. nih.gov The IR spectrum of Picotamide would display characteristic absorption bands corresponding to its molecular structure, which includes amide, aromatic, and ether functionalities. Key expected vibrational bands include:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹ for the amide group.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the picolyl methylene (B1212753) groups) appear just below 3000 cm⁻¹.
C=O stretching (Amide I band): A strong absorption typically found around 1630-1680 cm⁻¹.
N-H bending (Amide II band): Usually observed in the 1510-1570 cm⁻¹ range.
C=C stretching: For the aromatic rings, these peaks appear in the 1400-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage would produce a characteristic band, typically between 1200-1275 cm⁻¹.
Crucially, for this compound, the IR spectrum would also feature broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the water of hydration. The absence of these bands in the spectrum of PICOA would be a clear indicator of successful dehydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. mdpi.com ¹H and ¹³C NMR are fundamental methods for the structural elucidation of organic compounds like Picotamide. researchgate.net
¹H NMR: A proton NMR spectrum of Picotamide would provide information on the number of different types of protons and their connectivity. The expected signals would include:
Aromatic Protons: Signals for the protons on the isophthalamide (B1672271) core and the two picolyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm.
Methylene Protons (-CH₂-): The protons of the two methylene groups connecting the amide nitrogens to the picolyl rings would likely appear as a singlet or doublet around 4.5 ppm.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be expected in the range of 3.8-4.0 ppm.
Amide Protons (-NH-): The two amide protons would likely appear as a broad singlet or triplet further downfield, often in the 8.5-9.5 ppm range.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for Picotamide would show distinct signals for each unique carbon atom, including the carbonyl carbons of the amide groups (typically 160-170 ppm), the various aromatic carbons (110-160 ppm), the methoxy carbon (~55-60 ppm), and the methylene carbons (~40-45 ppm).
| Expected ¹H NMR Signals for Picotamide | |
| Chemical Shift (ppm) | Proton Type |
| 7.0 - 8.5 | Aromatic (isophthalamide and picolyl rings) |
| ~4.5 | Methylene (-CH₂-) |
| ~3.9 | Methoxy (-OCH₃) |
| 8.5 - 9.5 | Amide (-NH-) |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also be used for structural elucidation through fragmentation analysis. The use of MS has been noted in the characterization of Picotamide and its analogues. researchgate.net
For Picotamide, which has a chemical formula of C₂₁H₂₁N₃O₃, the exact mass of the anhydrous molecule is 379.1583 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision, thereby verifying the molecular formula. In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at an m/z value of approximately 380.16. The analysis of this compound (C₂₁H₂₁N₃O₃·H₂O, molecular weight 397.42 g/mol ) might show the same molecular ion peak as the anhydrous form, as the water molecule is often lost during the ionization process.
Single Crystal X-ray Diffraction Studies
Research focused on the physical characterization of this compound has confirmed its crystalline structure. These studies have established that this compound crystallizes in a monoclinic crystal system nih.gov. The monoclinic system is characterized by three unequal crystallographic axes, with two axes being perpendicular to each other and the third axis being inclined.
Further detailed analysis through single-crystal X-ray diffraction would be necessary to elucidate the precise atomic coordinates, molecular conformation, and intermolecular interactions, such as hydrogen bonding, within the this compound crystal lattice. Such data would provide a more complete understanding of the solid-state properties of this pharmaceutical compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | Data not available |
Molecular and Cellular Pharmacodynamics of Picotamide Monohydrate
Thromboxane (B8750289) Pathway Modulation Mechanisms
Picotamide (B163162) monohydrate's therapeutic potential stems from its ability to intervene in the thromboxane pathway at two critical junctures: the synthesis of thromboxane A2 and the subsequent receptor-mediated signaling. This dual functionality provides a comprehensive approach to mitigating the pro-aggregatory and vasoconstrictive effects of thromboxane A2.
Inhibition of Thromboxane Synthase
Picotamide acts as a direct inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 into thromboxane A2. This inhibition curtails the production of the potent platelet agonist and vasoconstrictor, thromboxane A2.
Research into the enzymatic inhibition kinetics of picotamide on thromboxane synthase has demonstrated a dose-dependent inhibitory effect. Studies have reported an IC50 value of 1.5 x 10⁻⁴ M for the inhibition of thromboxane A2 synthesis in platelets. This value indicates the concentration of picotamide required to achieve 50% inhibition of the enzyme's activity, providing a quantitative measure of its potency as a thromboxane synthase inhibitor.
The inhibition of thromboxane synthase by picotamide leads to a quantifiable reduction in the production of thromboxane B2 (TxB2), the stable, inactive metabolite of thromboxane A2. In vitro studies have shown that picotamide significantly decreases TxB2 production in whole blood activated with collagen. For instance, in the presence of picotamide at a concentration of 5 x 10⁻⁴ M, a notable decrease in thromboxane B2 production was observed. This reduction in TxB2 levels serves as a reliable biomarker for the in vivo efficacy of picotamide's inhibitory action on thromboxane synthase.
Inhibitory Effect of Picotamide on Thromboxane B2 Production
| Parameter | Value | Condition |
|---|---|---|
| IC50 (Thromboxane A2 Synthesis) | 1.5 x 10⁻⁴ M | In vitro (platelets) |
| Effect on TxB2 Production | Decreased | In the presence of 5 x 10⁻⁴ M Picotamide in collagen-activated whole blood |
Thromboxane A2 Receptor Antagonism
In addition to its enzymatic inhibition, picotamide also functions as a direct antagonist of the thromboxane A2 (TxA2) receptor, thereby blocking the actions of any remaining thromboxane A2.
The interaction of picotamide with the thromboxane A2 receptor has been characterized by direct radioligand binding assays. These studies have revealed that picotamide acts as a competitive antagonist. nih.gov In experiments using [¹²⁵I]PTA-OH and [³H]U46619 as radioligands, picotamide was shown to displace their binding to human platelet receptors. nih.gov The inhibitory constant (Ki) for picotamide in displacing [¹²⁵I]PTA-OH binding was determined to be 1472 +/- 321 nM. nih.gov Similarly, the Ki for picotamide on [³H]U46619 binding was 1648 +/- 431 nM. nih.gov
Interestingly, further investigation into the binding kinetics has shown that with prolonged incubation, the binding of picotamide to the TxA2 receptor can become progressively non-displaceable. nih.gov This suggests an initial reversible, competitive binding that transitions to a more stable interaction over time. nih.gov
Picotamide Receptor Binding Kinetics
| Radioligand | Picotamide Ki (nM) | Binding Nature |
|---|---|---|
| [¹²⁵I]PTA-OH | 1472 +/- 321 | Competitive |
| [³H]U46619 | 1648 +/- 431 | Competitive, becoming non-displaceable over time |
The antagonistic properties of picotamide at the thromboxane A2 receptor are further evidenced by its ability to inhibit platelet aggregation induced by TxA2 receptor agonists. U46619, a stable synthetic analog of prostaglandin H2 and a potent TxA2 receptor agonist, is commonly used to assess receptor antagonism. Picotamide has been shown to effectively inhibit platelet aggregation and clot retraction induced by U46619 in human platelets. patsnap.com This direct antagonism of a known TxA2 receptor agonist confirms picotamide's role in blocking the downstream signaling effects of thromboxane A2. patsnap.com
Differential Effects on Prostaglandin Synthesis and Accumulation
Picotamide monohydrate exerts a nuanced influence on the arachidonic acid cascade, demonstrating a selective inhibitory profile that distinguishes it from non-selective cyclooxygenase inhibitors like aspirin (B1665792). Its primary action involves a dual mechanism: the inhibition of thromboxane A2 (TxA2) synthase and the antagonism of the TxA2 receptor. wikipedia.orgpatsnap.compatsnap.com This targeted approach allows for specific modulation of prostanoid pathways critical to platelet function and vascular tone.
A defining characteristic of picotamide is its ability to potently inhibit the synthesis of thromboxane A2 (TxA2), a key mediator of platelet aggregation and vasoconstriction, without affecting the activity of cyclooxygenase (COX) enzymes. nih.govnih.gov Upon platelet activation, arachidonic acid is converted to prostaglandin endoperoxides (PGG2 and PGH2) by COX-1. nih.gov Picotamide acts downstream of this step, specifically inhibiting thromboxane synthase, the enzyme that converts PGH2 into TxA2. patsnap.compatsnap.comnih.gov
Studies have demonstrated that picotamide at micromolar concentrations effectively inhibits the production of TxA2 in platelets stimulated by agonists such as ADP, arachidonic acid, and collagen. nih.govnih.gov This direct inhibition of TxA2 production is a core component of its antiplatelet effect. nih.gov Unlike aspirin, which acetylates and irreversibly inhibits the COX enzyme, picotamide's mechanism leaves the upstream production of other prostaglandins (B1171923) potentially intact. nih.govnih.gov This selectivity ensures that the synthesis of other crucial prostanoids, which rely on cyclooxygenase, is not globally suppressed. nih.gov
Table 1: Comparative Effects of Picotamide and Aspirin on Prostanoid Pathways
| Compound | Target Enzyme | Effect on Thromboxane A2 (TxA2) Synthesis | Effect on Cyclooxygenase (COX) Activity |
| Picotamide | Thromboxane Synthase | Inhibited nih.govnih.gov | Unaffected nih.govnih.gov |
| Aspirin | Cyclooxygenase (COX) | Inhibited | Inhibited nih.govtaylorandfrancis.com |
In contrast to its potent inhibition of TxA2, picotamide generally preserves the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation primarily produced by endothelial cells. nih.govyoutube.com This differential effect is a significant advantage over non-selective COX inhibitors like aspirin, which block the production of both pro-aggregatory TxA2 and anti-aggregatory PGI2. nih.govnih.gov
Several studies have confirmed that picotamide does not interfere with endothelial PGI2 production. nih.gov Research in healthy subjects showed that while TxA2 formation was inhibited, blood levels of 6-keto-PGF1α, a stable metabolite of PGI2, remained unaffected. unifi.it Furthermore, some investigations suggest picotamide may even favor the formation of PGI2 by endothelial cells, potentially by redirecting the prostaglandin endoperoxide substrate away from the inhibited thromboxane synthase pathway. nih.gov However, one in vitro study noted a moderate, dose-dependent inhibition of PGI2 production by cultured human endothelial cells at higher picotamide concentrations (achieving 50% inhibition at 24 µg/ml). scispace.com Despite this, in vivo assessments have not shown a significant impact on systemic PGI2 production. nih.gov
Research indicates that picotamide can modulate the formation of other prostaglandins, notably Prostaglandin E2 (PGE2). Studies have shown that the picotamide-induced decrease in TxA2 in platelets is associated with an enhanced formation of PGE2. nih.govunifi.it This suggests that by blocking the conversion of prostaglandin endoperoxides to TxA2, picotamide may cause a substrate shift, redirecting these precursors toward alternative pathways, including the one leading to PGE2 synthesis. unifi.it The binding of picotamide to platelet TxA2 receptors is not displaced by PGE2, indicating specificity in its receptor interactions. nih.gov
Intracellular Signaling Pathway Perturbations
Picotamide's pharmacodynamic profile extends beyond the modulation of prostaglandin synthesis to the direct interference with intracellular signaling cascades that are crucial for platelet activation. This is largely a consequence of its dual action as both a TxA2 synthase inhibitor and a TxA2 receptor antagonist. wikipedia.orgnih.gov
Picotamide has been shown to inhibit the activation of Phospholipase C (PLC), a key enzyme in signal transduction. nih.gov In human platelets, TxA2 mediates its effects by binding to its receptor, which in turn activates PLC. nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to further downstream signaling.
A study investigating the effects of picotamide on human platelets found that it inhibited PLC activation in response to stimulation by both the TxA2 receptor agonist U46619 and arachidonic acid. nih.gov This inhibition was demonstrated by a reduction in the formation of inositol phosphates, which are products of PLC activity. nih.gov This finding suggests that picotamide's antagonism at the TxA2 receptor level effectively blocks one of the primary signaling pathways initiated by TxA2. nih.gov
A critical consequence of PLC activation is the mobilization of intracellular calcium ([Ca2+]i), a central event in platelet activation and aggregation. nih.gov The IP3 generated by PLC activity binds to receptors on the dense tubular system of platelets, triggering the release of stored Ca2+ into the cytoplasm.
Picotamide significantly attenuates this process. nih.gov Preincubation of human platelets with picotamide resulted in a significant reduction in the changes in intracellular calcium concentration induced by the TxA2 mimetic U46619. nih.gov The drug also reduced calcium mobilization stimulated by arachidonic acid and ADP. nih.gov This effect on calcium levels is a direct downstream consequence of its inhibition of the TxA2 receptor and subsequent PLC activation, further solidifying its role as an inhibitor of platelet activation signaling pathways. nih.gov
Table 2: Effect of Picotamide on Intracellular Signaling in Human Platelets
| Stimulating Agonist | Parameter Measured | Effect of Picotamide (100 µM) | Reference |
| U46619 (125-250 nM) | Intracellular Calcium Mobilization | Significantly Reduced nih.gov | nih.gov |
| Arachidonic Acid (75-150 µM) | Intracellular Calcium Mobilization | Reduced nih.gov | nih.gov |
| U46619 (250 nM) | Phospholipase C (PLC) Activation | Inhibited nih.gov | nih.gov |
| Arachidonic Acid (150 µM) | Phospholipase C (PLC) Activation | Inhibited nih.gov | nih.gov |
Preclinical Biological Investigations of Picotamide Monohydrate
In Vitro Studies on Cellular Responses
Picotamide (B163162) monohydrate is recognized as an antiplatelet agent with a dual mechanism of action; it functions as both a thromboxane (B8750289) A2 synthase inhibitor and a thromboxane A2 receptor antagonist. nih.govunimi.itwikipedia.org This dual activity has been the focus of numerous preclinical in vitro investigations to characterize its effects on key cellular responses involved in thrombosis and atherogenesis.
Picotamide's primary pharmacological effect is the inhibition of platelet aggregation. wikipedia.org This has been extensively studied in vitro using various human blood preparations and a range of physiological and synthetic agonists that induce platelet aggregation through different pathways.
In vitro studies have demonstrated that picotamide effectively inhibits human platelet aggregation induced by several key agonists. At a concentration of 0.5 mmol/l, picotamide has been shown to inhibit platelet aggregation, the release of adenosine (B11128) triphosphate (ATP), and the production of thromboxane B2 (TxB2) in response to adenosine 5'-diphosphate (ADP), arachidonic acid (AA), collagen, and the prostaglandin (B15479496) endoperoxide analogue U46619. nih.gov The compound's inhibitory action is attributed to its dual mechanism: direct antagonism of thromboxane A2/prostaglandin endoperoxide receptors and inhibition of thromboxane synthase. nih.gov This allows it to effectively decrease the platelet response to each of these aggregating agents. nih.gov U46619 is a potent synthetic analog of thromboxane A2, which is a key mediator in platelet aggregation and vasoconstriction. biodatacorp.com
Investigations using platelet-rich plasma (PRP) have quantified the inhibitory effects of picotamide. In one study, the addition of 25 µM of picotamide to PRP samples significantly decreased the platelets' response to various aggregating agents. nih.gov The effectiveness was measured by determining the ED50 value, which is the concentration of an agonist required to induce 50% of the maximal aggregation response. The presence of picotamide necessitated a higher concentration of the agonists to achieve this endpoint, demonstrating its inhibitory effect. For instance, the ED50 for ADP increased from 2.0 µM in control samples to 3.1 µM in the presence of picotamide. nih.gov Similarly, significant increases in ED50 values were observed for sodium arachidonate (B1239269) and collagen. nih.gov
Table 1: Effect of 25 µM Picotamide on Agonist ED50 Values in Platelet-Rich Plasma (PRP) nih.gov
The anti-aggregating effects of picotamide have also been confirmed in whole blood (WB) systems, which more closely mimic physiological conditions. Using an impedance method, studies showed that a 25 µM concentration of picotamide significantly enhanced the ED50 values for ADP, sodium arachidonate, and collagen. nih.gov For example, the ED50 for ADP in whole blood increased from 6.6 µM to 12.7 µM with the addition of picotamide. nih.gov These findings confirm that the inhibitory effect of picotamide on platelet response is robust and observable in the more complex environment of whole blood. nih.gov
Table 2: Effect of 25 µM Picotamide on Agonist ED50 Values in Whole Blood (WB) nih.gov
Beyond its antiplatelet effects, preclinical research has explored the impact of picotamide on vascular smooth muscle cells, which play a critical role in the development of atherosclerosis.
In vitro studies have shown that picotamide can inhibit the proliferation of both human and rat arterial smooth muscle cells. unimi.it This effect was observed to be concentration-dependent within a range of 1 to 500 µM and was also reversible. unimi.it Picotamide was found to inhibit DNA synthesis stimulated by several mitogenic factors, including 10% fetal calf serum, platelet-derived growth factor (PDGF-BB), epidermal growth factor (EGF), and the thromboxane A2 receptor agonist U46619. unimi.it Furthermore, when U46619 was combined with EGF or PDGF-BB, it produced a significant amplification of [3H]thymidine incorporation, an indicator of DNA synthesis, which was completely reversed by picotamide. unimi.it This ability to interfere with myocyte proliferation suggests a potential role for the compound in modulating atherogenesis. unimi.it
Smooth Muscle Cell Biology Research
Modulation of Smooth Muscle Cell Migration
Picotamide monohydrate has been shown to exert inhibitory effects on the migration of arterial smooth muscle cells, a key process in the development of atherosclerosis. In vitro studies have demonstrated that picotamide can impede the migratory response of these cells to various stimuli. Specifically, its ability to inhibit smooth muscle cell migration induced by platelet-derived growth factor-BB (PDGF-BB) and fibrinogen has been documented. This inhibition is observed to be concentration-dependent, suggesting a direct pharmacological effect on the cellular mechanisms governing migration. The interference with myocyte migration highlights a potential role for picotamide in modulating vascular remodeling and pathogenic processes like atherogenesis. ebm-journal.org
Impact on DNA Synthesis in Response to Growth Factors (e.g., PDGF-BB, EGF)
The proliferation of vascular smooth muscle cells is a critical component of intimal thickening in arterial walls. Picotamide has demonstrated a capacity to inhibit the synthesis of DNA, a prerequisite for cell proliferation, in response to several potent growth factors. Research has shown that picotamide curtails DNA synthesis initiated by platelet-derived growth factor-BB (PDGF-BB) and epidermal growth factor (EGF). ebm-journal.orgcaymanchem.com Furthermore, this inhibitory action extends to the pro-proliferative signals induced by fetal calf serum and the thromboxane A2 receptor agonist, U46619. ebm-journal.org
An interesting observation is the synergistic effect on DNA synthesis when growth factors like EGF or PDGF-BB are combined with the thromboxane A2 receptor agonist U46619, leading to a marked increase in [3H]thymidine incorporation. Picotamide was found to completely reverse this amplified response, underscoring its comprehensive inhibitory effect on pathways leading to myocyte proliferation. ebm-journal.org
Table 1: Effect of Picotamide on Growth Factor-Induced DNA Synthesis
| Stimulant | Effect of Picotamide |
|---|---|
| Platelet-Derived Growth Factor-BB (PDGF-BB) | Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com |
| Epidermal Growth Factor (EGF) | Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com |
| Fetal Calf Serum (10%) | Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com |
| U46619 (Thromboxane A2 receptor agonist) | Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com |
| U46619 + EGF or PDGF-BB | Complete reversal of amplified DNA synthesis ebm-journal.org |
Vascular Tone Modulation in Isolated Arteries
Picotamide has been observed to inhibit a wide array of agonist-induced smooth muscle contractions in isolated porcine renal interlobar and coronary arteries. nih.govpharmacologyeducation.org This suggests that the compound's effects on vascular smooth muscle are not limited to a single pathway but are rather broad-spectrum. The inhibition of vasoconstriction in these key arterial beds may contribute to the beneficial cardiovascular and renal effects seen with picotamide. nih.gov
The inhibitory action of picotamide extends to vasoconstriction induced by a variety of agonists. In porcine renal interlobar arteries, picotamide shifted the concentration-response curves for contractions induced by α1-adrenoceptor agonists to the right, indicating competitive antagonism. nih.govpharmacologyeducation.org Specifically, there was a 2- to 10-fold increase in the EC50 values for these agonists. nih.govpharmacologyeducation.org In coronary arteries, however, α1-adrenergic contractions were inhibited by approximately 50% without a rightward shift in the concentration-response curve. nih.govpharmacologyeducation.org
Furthermore, picotamide has been shown to inhibit contractions induced by other potent vasoconstrictors, including angiotensin-II and endothelin-1 (B181129), in both renal interlobar and coronary arteries. nih.gov Unlike its effect on α1-adrenergic agonists in renal arteries, the inhibition of angiotensin-II and endothelin-1 did not involve a rightward shift of the concentration-response curves. nih.gov
Table 2: Picotamide's Inhibitory Effects on Agonist-Induced Vasoconstriction in Porcine Arteries
| Vascular Bed | Agonist | Observed Effect of Picotamide |
|---|---|---|
| Renal Interlobar Artery | α1-adrenoceptor agonists | Rightward shift of concentration-response curve (2-10 fold increase in EC50) nih.govpharmacologyeducation.org |
| Coronary Artery | α1-adrenergic agonists | ~50% inhibition without a rightward shift nih.govpharmacologyeducation.org |
| Renal Interlobar Artery | Angiotensin-II | Inhibition without a rightward shift nih.gov |
| Coronary Artery | Angiotensin-II | Inhibition without a rightward shift nih.gov |
| Renal Interlobar Artery | Endothelin-1 | Inhibition without a rightward shift nih.gov |
| Coronary Artery | Endothelin-1 | Inhibition without a rightward shift nih.gov |
| Coronary Artery | Cholinergic agonists | ≥50% inhibition without a rightward shift nih.govpharmacologyeducation.org |
| Both | Serotonin | Inhibition with features of a rightward shift nih.gov |
| Both | U46619 (TXA2 analog) | Inhibition without a rightward shift nih.gov |
Electric field stimulation (EFS) can induce contractions in vascular tissue by triggering the release of endogenous neurotransmitters. Picotamide has been shown to effectively inhibit these EFS-induced contractions. In studies on porcine renal interlobar arteries, picotamide at concentrations of 100 and 300 µM caused an approximately 50% reduction in the contractile response to EFS. nih.govpharmacologyeducation.org This finding suggests that picotamide can interfere with neurogenically mediated vasoconstriction. pharmacologyeducation.org
Macrophage Thromboxane Synthesis Inhibition (e.g., LPS-stimulated)
Picotamide has demonstrated the ability to inhibit the synthesis of thromboxane A2 (TxA2) in macrophages, which are a significant source of this pro-inflammatory mediator. In studies utilizing rat peritoneal macrophages, picotamide at a concentration of 0.5 mM significantly inhibited both basal and lipopolysaccharide (LPS)-stimulated synthesis of TxA2. ebm-journal.orgnih.gov This inhibitory action is selective, as picotamide did not suppress the synthesis of prostacyclin (measured as its stable metabolite i6-keto-PGF1α) and, in fact, led to a significant shunting of the metabolic pathway towards prostacyclin production. ebm-journal.org This selective inhibition of thromboxane synthetase in macrophages highlights a key anti-inflammatory mechanism of picotamide. ebm-journal.org
In Vivo Pharmacodynamic Studies in Animal Models
Picotamide, a derivative of methoxy-isophtalic acid, demonstrates a dual pharmacological action by inhibiting thromboxane A2 (TxA2) synthase and antagonizing TxA2 receptors. nih.govwikipedia.org Preclinical investigations using various animal models have been crucial in elucidating its pharmacodynamic profile, particularly its effects on platelet function, thromboxane production, vascular tone, and atherogenesis.
The antithrombotic activity of picotamide has been evaluated in a mouse model of pulmonary thromboembolism. In this model, picotamide administered intraperitoneally one hour before a thrombotic challenge protected the mice from mortality induced by an intravenous injection of collagen plus epinephrine. nih.gov This protective effect underscores its potent antiplatelet activity in a complex in vivo system.
Further studies in this mouse model demonstrated that picotamide was also effective in reducing mortality caused by the injection of U46619, a stable TxA2 mimetic, where aspirin (B1665792) was found to be inactive. nih.gov This finding highlights the compound's direct antagonism of TxA2 receptors, a mechanism distinct from that of aspirin.
Table 1: Effect of Picotamide on Mortality in a Mouse Pulmonary Embolism Model
| Thrombotic Challenge | Picotamide Effect | Reference Compound Effect |
|---|---|---|
| Collagen + Epinephrine (i.v.) | Dose-dependent protection from death | Aspirin also protective |
| U46619 (TxA2 mimetic) (i.v.) | Reduced mortality | Aspirin inactive |
Investigations into the effect of picotamide on thromboxane production in animal models have revealed route-dependent effects. In a mouse model, intraperitoneal administration of picotamide did not inhibit the formation of serum Thromboxane B2 (TxB2), the stable metabolite of TxA2, at the doses tested. nih.gov
Conversely, when picotamide was administered intravenously just two minutes before the thrombotic challenge, a strong inhibition of serum TxB2 (an 84.6% reduction) was observed. nih.gov This significant decrease in thromboxane production was associated with a more potent antithrombotic effect, directly linking the inhibition of TxA2 synthesis to its therapeutic action in this model. nih.gov
Table 2: Effect of Picotamide Administration Route on Serum TxB2 Inhibition in Mice
| Administration Route | Effect on Serum TxB2 | Associated Antithrombotic Effect |
|---|---|---|
| Intraperitoneal (i.p.) | No inhibition observed | Protective |
| Intravenous (i.v.) | Strong inhibition (-84.6%) | Higher antithrombotic effect |
The vasodilatory properties of picotamide have been examined using porcine renal interlobar and coronary arteries in organ bath studies, which serve as a crucial ex vivo model for understanding in vivo vascular effects. nih.govnih.gov In these studies, picotamide was shown to inhibit smooth muscle contractions induced by a wide spectrum of vasoconstrictors, suggesting a broad vasodilatory potential. nih.govresearchgate.net
Specifically, picotamide inhibited contractions induced by the TxA2 analog U46619, angiotensin-II, and endothelin-1 in both renal and coronary arteries. nih.govresearchgate.net The compound also demonstrated inhibitory effects on α1-adrenergic and cholinergic agonist-induced contractions. nih.gov This inhibition of vasoconstriction in key vascular beds may contribute to the beneficial effects of picotamide on the cardiovascular and renal systems. nih.govnih.gov
Table 3: Inhibitory Effects of Picotamide on Vasoconstrictor-Induced Contractions in Porcine Arteries
| Vessel Type | Vasoconstrictor Agonist | Observed Effect of Picotamide |
|---|---|---|
| Renal Interlobar Artery | α1-adrenoceptor agonists | Inhibition (rightward shift of concentration-response curves) |
| Renal Interlobar Artery | U46619 (TxA2 analog) | Inhibition |
| Renal Interlobar Artery | Angiotensin-II | Inhibition |
| Renal Interlobar Artery | Endothelin-1 | Inhibition |
| Coronary Artery | α1-adrenergic agonists | Inhibition (~50%) |
| Coronary Artery | Cholinergic agonists | Inhibition (≥50%) |
| Coronary Artery | U46619 (TxA2 analog) | Inhibition |
| Coronary Artery | Angiotensin-II | Inhibition |
| Coronary Artery | Endothelin-1 | Inhibition |
The dual action of picotamide as a TxA2 synthase inhibitor and receptor antagonist is particularly relevant to the inflammatory processes of atherosclerotic plaque. nih.gov TxA2 is a mitogenic stimulus, and its reduction can inhibit smooth muscle cell proliferation, a key event in atherogenesis. nih.gov While direct in vivo studies of picotamide in animal models of atherosclerosis are not extensively detailed in the provided search results, the mechanism has been supported by related research.
An experimental study in an animal model of atherosclerosis found that a combination of drugs that inhibit COX-1 and antagonize TxA2 receptors possessed greater anti-atherosclerotic properties than either drug alone. nih.gov This provides strong support for the potential clinical utility of compounds with a dual mechanism like picotamide in this setting. nih.gov Furthermore, in vitro studies have shown that picotamide can inhibit the migration and proliferation of arterial myocytes, processes fundamental to the development of atherosclerotic lesions. unimi.it
Analog Development and Structure Activity Relationship Sar Studies
Design and Synthesis of Picotamide (B163162) Derivatives
The core strategy in developing picotamide analogues has been the modification of its fundamental structure to explore new chemical spaces and identify compounds with superior antiplatelet activity. This has led to the synthesis of several classes of derivatives, including isostructural analogues, hydrazone derivatives, and other related structures like phthalamides and benzenedisulfonamides.
Isostructural Analogues (e.g., 4-Methoxy Diphenyl Isophthalates)
Employing the principle of isosterism, researchers have designed and synthesized a series of 4-methoxy diphenyl isophthalates as structural analogues of picotamide. researchgate.net The synthesis of these compounds typically involves multi-step reaction sequences. researchgate.net By replacing the picolyl rings of picotamide with various substituted phenyl groups, scientists have been able to investigate the impact of different substituents on the molecule's biological activity. This approach has led to the identification of several compounds with promising antiplatelet effects. researchgate.net
Novel Hydrazone Derivatives (e.g., 4-Methoxy-1,3-Benzenediolyl Hydrazones)
A series of novel 4-methoxy-1,3-benzenediolyl hydrazones have been rationally designed and synthesized as potential antiplatelet agents. nih.gov The synthesis of these derivatives involves a key step of condensing hydrazide intermediates with appropriate aromatic aldehydes. brieflands.com This synthetic route has allowed for the creation of a diverse library of hydrazone compounds, which have been subsequently evaluated for their biological activity. nih.govbrieflands.com
Exploration of Phthalamides and Benzenedisulfonamides
Further extending the structural modifications of picotamide, researchers have explored the synthesis of various phthalamides and benzenedisulfonamides. lookchem.com By combining the structural features of picotamide with other pharmacologically active moieties, novel series of N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides have been designed and synthesized. researchgate.net This exploration into different chemical scaffolds aims to identify new classes of compounds with enhanced antiplatelet properties.
In Vitro Biological Evaluation of Analogues
A critical step in the development of these novel compounds is their rigorous in vitro evaluation to determine their efficacy and potential toxicity. This typically involves assessing their ability to inhibit platelet aggregation and profiling their cytotoxicity in relevant cell lines.
Comparative Antiplatelet Aggregation Activity
The antiplatelet aggregation activity of the synthesized picotamide analogues is commonly evaluated using inducers such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.gov Studies have shown that many of the newly synthesized derivatives exhibit significant inhibitory effects on platelet aggregation.
For instance, a number of 4-methoxy-1,3-benzenediolyl hydrazone derivatives demonstrated activities that surpassed that of the parent drug, picotamide. nih.gov In one study, seven of these hydrazone compounds showed higher inhibition of platelet aggregation induced by AA than both picotamide (25.1% inhibition) and the commonly used antiplatelet drug, clopidogrel (B1663587) (37.6% inhibition). nih.gov The most potent among them, compound PNN07, exhibited an inhibition rate of 39.8%. nih.gov
Similarly, several 4-ethoxyisophthalamide derivatives showed potent platelet aggregation inhibitory activities induced by ADP, with IC50 values ranging from 0.35 µM to 1.12 µM. researchgate.net Notably, thirteen of these derivatives displayed superior anti-platelet aggregation activities compared to picotamide. researchgate.net Furthermore, a series of N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides also produced twelve compounds with anti-platelet aggregation activities greater than that of picotamide. researchgate.net
| Compound Class | Inducer | Key Findings | Reference |
|---|---|---|---|
| 4-Methoxy-1,3-Benzenediolyl Hydrazones | Arachidonic Acid (AA) | All tested compounds showed higher activity than Picotamide (25.1% inhibition). Seven compounds were more potent than Clopidogrel (37.6% inhibition). PNN07 was the most potent with 39.8% inhibition. | nih.gov |
| 4-Ethoxyisophthalamides | Adenosine Diphosphate (ADP) | Thirteen derivatives exhibited IC50 values ranging from 0.35 µM to 1.12 µM, showing superior activity to Picotamide. | researchgate.net |
| N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides | Not Specified | Twelve compounds demonstrated superior anti-platelet aggregation activities compared to Picotamide. | researchgate.net |
Cytotoxicity Profiling in Cell Lines (e.g., L929 Mouse Fibroblasts)
To assess the safety of these novel compounds at a cellular level, cytotoxicity studies are conducted, often using cell lines such as L929 mouse fibroblasts. The evaluation of the 4-methoxy-1,3-benzenediolyl hydrazone derivatives revealed that none of the compounds exhibited significant cytotoxicity against the L929 cell line. nih.gov
Further studies on other picotamide analogues have provided more detailed cytotoxicity data. For a selection of highly active compounds, cytotoxicity tests were performed using the CCK-8 method on L929 mouse fibroblasts. researchgate.net At a concentration of 10 µM, the in vitro cytotoxicity of most of these test compounds was found to be less than or equal to that of the control drug, picotamide. researchgate.net However, at a higher concentration of 100 µM, only two of the tested compounds showed a higher cell survival rate than picotamide, indicating a generally favorable, but concentration-dependent, cytotoxicity profile for these new derivatives. researchgate.net
| Compound Class | Concentration | Key Findings | Reference |
|---|---|---|---|
| 4-Methoxy-1,3-Benzenediolyl Hydrazones | Not Specified | None of the compounds showed significant cytotoxicity. | nih.gov |
| Selected High-Activity Analogues | 10 µM | Most test compounds showed less than or equal cytotoxicity compared to Picotamide. | researchgate.net |
| 100 µM | Only two compounds exhibited a higher cell survival rate than Picotamide. | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation
The elucidation of the SAR for picotamide and its derivatives involves identifying the essential structural components responsible for its pharmacological activity and examining how modifications to these components affect its potency.
The fundamental structure of picotamide comprises a central 4-methoxyisophthalamide core with two N-(pyridin-3-ylmethyl) side chains. The key pharmacophoric features essential for its antiplatelet activity are believed to be:
The Amide Linkages: The two amide groups are important for the structural integrity of the molecule and likely participate in hydrogen bonding interactions with the target receptors or enzymes.
The N-Substituted Pyridinylmethyl Side Chains: These heterocyclic rings are critical for the compound's activity. Their nitrogen atoms and aromatic nature are thought to be involved in key interactions with the biological targets. The spatial arrangement of these side chains is also considered important.
The Methoxy (B1213986) Group at the 4-Position: The substituent on the central phenyl ring influences the electronic properties and conformation of the molecule, which in turn affects its biological activity.
Several studies have explored how modifications to the picotamide structure correlate with changes in its antiplatelet potency. These investigations have provided valuable insights into the SAR of this class of compounds.
One area of focus has been the modification of the alkoxy group at the 4-position of the isophthalamide (B1672271) core. A study comparing a series of 4-methoxyisophthalamides (like picotamide) with their 4-ethoxyisophthalamide counterparts revealed that altering this group can significantly impact antiplatelet activity. researchgate.netnih.gov In some instances, the 4-ethoxy analogs demonstrated superior anti-platelet aggregation activities compared to the 4-methoxy parent compounds. nih.gov For example, a series of 24 novel 4-ethoxyisophthalamides were synthesized and evaluated for their in vitro anti-platelet aggregation activities. Several of these derivatives exhibited potent inhibition of ADP-induced platelet aggregation, with some compounds showing higher activity than picotamide itself. researchgate.netnih.gov
The following table presents the in vitro anti-platelet aggregation activities of selected 4-ethoxyisophthalamide derivatives compared to picotamide, induced by 5.0 mM ADP.
| Compound | R1 | R2 | IC50 (μM) |
| Picotamide | -OCH3 | 3-pyridinyl | >1.12 |
| 2a | -OCH2CH3 | Phenyl | 0.61 |
| 2b | -OCH2CH3 | 2-chlorophenyl | 0.35 |
| 2f | -OCH2CH3 | 2-methylphenyl | 0.58 |
| 2g | -OCH2CH3 | 3-methylphenyl | 0.38 |
| 2q | -OCH2CH3 | 2-fluorophenyl | 0.49 |
| 2u | -OCH2CH3 | 3-fluorophenyl | 0.40 |
Research into other related structures, such as 1,3-benzenedisulfonamide analogues, has also provided insights that may be applicable to picotamide. In these studies, modifications to the side chains have been shown to influence activity. For instance, the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl, at the meta- or para-position of the side chain benzene (B151609) rings was found to be generally beneficial for enhancing antiplatelet activity. nih.gov This suggests that the electronic properties of the side chains play a significant role in the interaction with the biological targets.
Furthermore, the nature of the heterocyclic rings in the side chains is also a critical determinant of activity. While detailed studies on a wide range of heterocyclic replacements for the pyridinyl rings in picotamide are not extensively documented in the provided search results, the general principles of SAR in related antiplatelet agents suggest that the size, shape, and electronic distribution of these rings are finely tuned for optimal interaction with the thromboxane (B8750289) A2 receptor and/or synthase.
Advanced Computational and Drug Discovery Research Methodologies
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the affinity and nature of the interaction. For Picotamide (B163162), these studies are crucial for understanding its dual-action mechanism.
Ligand-Receptor Interaction Analysis for Thromboxane (B8750289) Receptors
Molecular docking simulations of Picotamide with the thromboxane A2 (TP) receptor, a G protein-coupled receptor, are essential to delineate the specifics of its antagonistic activity. nih.gov Although a crystal structure of the TP receptor with Picotamide is not publicly available, homology models based on similar receptors are frequently used in such studies. nih.gov These models help in identifying the key amino acid residues within the binding pocket that are critical for ligand recognition and binding.
The binding pocket of the TP receptor is characterized by the presence of a serine residue in transmembrane segment V and an arginine residue in segment VII, complemented by a significant hydrophobic pocket. nih.gov Docking studies would analyze how the functional groups of Picotamide, such as its 4-methoxy group and the two pyridine (B92270) rings, orient themselves to form favorable interactions. It is hypothesized that the pyridine nitrogen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions within the pocket. The central isophthalamide (B1672271) core provides a rigid scaffold for the optimal positioning of these interacting moieties.
Below is an interactive table illustrating the hypothetical types of interactions and their corresponding energies that would be analyzed in a typical docking study of Picotamide with the TP receptor.
| Interacting Residue | Interaction Type | Estimated Energy (kcal/mol) | Involved Atom in Picotamide |
| Arginine (Arg) | Hydrogen Bond | -3.5 | Pyridine Nitrogen |
| Serine (Ser) | Hydrogen Bond | -2.8 | Carbonyl Oxygen |
| Phenylalanine (Phe) | π-π Stacking | -2.1 | Pyridine Ring |
| Leucine (Leu) | Hydrophobic | -1.5 | Methoxy (B1213986) Group |
| Isoleucine (Ile) | Hydrophobic | -1.2 | Isophthalamide Core |
Enzyme Active Site Docking for Thromboxane Synthase
As a dual-action agent, Picotamide also inhibits thromboxane synthase, a cytochrome P450 enzyme responsible for converting prostaglandin (B15479496) H2 into thromboxane A2. wikipedia.org The active site of this enzyme contains a heme prosthetic group, which is central to its catalytic activity. wikipedia.org Molecular docking studies are employed to investigate how Picotamide binds to this active site and exerts its inhibitory effect.
The primary mechanism of inhibition likely involves the steric hindrance of the substrate's access to the heme iron or direct interaction with key residues that are essential for catalysis. Docking simulations would predict the binding pose of Picotamide within the active site, highlighting potential interactions with the heme group or surrounding amino acids. The pyridine moieties of Picotamide could potentially coordinate with the heme iron or form hydrogen bonds with polar residues, while the rest of the molecule could occupy the hydrophobic channel leading to the active site.
The following interactive table presents a hypothetical summary of the binding interactions of Picotamide within the active site of thromboxane synthase as predicted by a docking simulation.
| Component of Active Site | Interaction Type | Estimated Binding Affinity (Ki) | Involved Part of Picotamide |
| Heme Group | Coordination/π-cation | Low micromolar (µM) | Pyridine Ring |
| Tyrosine (Tyr) | Hydrogen Bond | Sub-micromolar (nM) | Amide Group |
| Valine (Val) | Hydrophobic | Micromolar (µM) | Methoxy Group |
| Phenylalanine (Phe) | Hydrophobic | Micromolar (µM) | Isophthalamide Core |
Exploration of Interactions with Other Potential Molecular Targets (e.g., P2Y12)
In drug discovery, assessing the selectivity of a compound is critical to understanding its potential for off-target effects. Computational screening, through molecular docking, can be used to explore the interaction of Picotamide with other related molecular targets. The P2Y12 receptor, another key player in platelet aggregation, represents a relevant potential off-target. nih.govmdpi.com
Docking Picotamide into the binding site of the P2Y12 receptor would provide insights into its potential for binding and modulation. By comparing the predicted binding affinity and interaction patterns with those for its primary targets (TP receptor and thromboxane synthase), researchers can computationally estimate the selectivity profile of Picotamide. A significantly lower predicted binding affinity for P2Y12 would suggest a lower likelihood of clinically relevant off-target activity at this receptor, reinforcing its specific dual-action mechanism.
Quantum Chemical and Molecular Dynamics Simulations
Quantum chemical methods and molecular dynamics simulations provide a deeper understanding of the electronic structure and dynamic behavior of molecules, which are fundamental to their reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For Picotamide monohydrate, DFT calculations can provide a detailed picture of its electron density distribution, which governs its chemical reactivity and interaction with biological targets. These calculations can determine the optimized molecular geometry, bond lengths, and bond angles with high accuracy.
The results from DFT calculations can help in understanding the distribution of charge across the molecule, identifying regions that are electron-rich or electron-poor. This information is invaluable for rationalizing the observed binding modes in docking studies, as it explains the electrostatic contributions to the ligand-receptor interactions. Furthermore, DFT can be used to calculate various molecular properties that are relevant to the molecule's pharmacological activity. nih.gov
Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govaimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For Picotamide, a smaller HOMO-LUMO gap might suggest higher reactivity, which could be relevant for its interaction with the heme center of thromboxane synthase.
An illustrative table of FMO properties for a molecule like Picotamide is provided below.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capacity |
| LUMO | -1.2 | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity/stability |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. mdpi.comchemrxiv.org These maps are crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic steering. The MEP map of Picotamide would reveal regions of negative potential (in red), typically around electronegative atoms like oxygen and nitrogen, which are potential hydrogen bond acceptor sites. Regions of positive potential (in blue) are associated with hydrogen atoms attached to electronegative atoms and represent potential hydrogen bond donor sites. This detailed charge distribution landscape is instrumental in predicting how Picotamide will orient itself within the binding sites of its target proteins to maximize favorable electrostatic interactions.
An example of data that can be derived from an MEP analysis is shown in the interactive table below.
| Atomic Region of Picotamide | MEP Value (kcal/mol) | Implication for Interaction |
| Carbonyl Oxygen | -45 | Strong Hydrogen Bond Acceptor |
| Pyridine Nitrogen | -38 | Hydrogen Bond Acceptor |
| Amide Hydrogen | +25 | Potential Hydrogen Bond Donor |
| Aromatic Rings | -10 to +10 | van der Waals/Hydrophobic Interactions |
Prediction of Physico-chemical Parameters Influencing Biological Activity
Computational methods are instrumental in predicting the physicochemical properties of drug candidates like Picotamide, which in turn are crucial determinants of their biological activity. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can correlate these parameters with the compound's efficacy and pharmacokinetic profile. While specific QSAR studies exclusively modeling this compound are not extensively detailed in publicly available literature, the principles of these methodologies can be applied to understand its behavior.
| Parameter | Predicted Value | Influence on Biological Activity |
|---|---|---|
| Molecular Weight | 376.42 g/mol ebi.ac.uk | Impacts absorption, distribution, and diffusion across biological membranes. |
| AlogP (Lipophilicity) | 2.35 ebi.ac.uk | Affects membrane permeability and binding to target proteins. |
| Polar Surface Area | 93.21 Ų ebi.ac.uk | Influences solubility, permeability, and drug-receptor interactions. |
| Hydrogen Bond Donors | 2 ebi.ac.uk | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 ebi.ac.uk | Contributes to the binding affinity and specificity with target molecules. |
| Rotatable Bonds | 6 ebi.ac.uk | Determines the conformational flexibility of the molecule. |
| Acidic pKa | 13.44 ebi.ac.uk | Influences the ionization state at different physiological pH values. |
| Basic pKa | 5.12 ebi.ac.uk | Affects the ionization state and, consequently, solubility and receptor binding. |
These predicted parameters are fundamental in constructing QSAR models. Such models would mathematically relate these descriptors to the known antiplatelet activity of Picotamide and its analogs, allowing for the virtual screening and design of new compounds with potentially enhanced activity or improved pharmacokinetic properties. For example, modifications to the molecular structure that alter the AlogP could be explored to optimize the balance between membrane permeability and aqueous solubility.
High-Throughput Screening Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity against a specific target or pathway.
The rationale for including Picotamide in these libraries is based on its potential to interact with targets beyond its primary ones. The structural motifs present in Picotamide may allow it to bind to other receptors or enzymes, leading to unexpected biological activities.
The primary mechanism of Picotamide is the dual inhibition of thromboxane A2 synthase and antagonism of the thromboxane A2 receptor, which underlies its antiplatelet effects. patsnap.compatsnap.comnih.govwikipedia.org However, HTS and other screening methodologies hold the potential to uncover novel biological activities.
An example of such a novel finding can be seen in the ChEMBL database, which records bioactivity data. Picotamide has been tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, and showed a pIC50 value of 5.5, indicating some level of activity. guidetomalariapharmacology.org This finding, while requiring further investigation and validation, suggests a potential new therapeutic avenue for Picotamide that is distinct from its established cardiovascular applications.
Furthermore, recent preclinical research has indicated that Picotamide may have effects beyond its antiplatelet activity, including the inhibition of a wide spectrum of agonist-induced smooth muscle contractions in porcine renal and coronary arteries. nih.gov This suggests that Picotamide might interact with various receptors or signaling pathways involved in smooth muscle contraction, opening up possibilities for its use in other vascular-related conditions.
Computational approaches can also predict potential off-target interactions. By screening the structure of Picotamide against databases of known protein binding sites, it is possible to generate a list of potential off-targets. These in silico predictions can then guide experimental validation through targeted bioassays. Identifying such off-target interactions is crucial, as they can lead to either adverse effects or new therapeutic opportunities.
Q & A
Q. How should experimental designs be structured to synthesize Picotamide monohydrate with high purity and reproducibility?
- Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, crystallization conditions). Include control groups and replicate trials to assess variability. For characterization, employ techniques like High-Performance Liquid Chromatography (HPLC) for purity analysis and X-Ray Powder Diffraction (XRPD) to confirm crystalline structure . Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental reporting .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine monohydrate stability and dehydration behavior.
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation.
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity under varying humidity.
- Ensure raw data includes molecular weight confirmation via Mass Spectrometry (MS) and impurity profiling .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodological Answer : Implement quality control protocols such as:
- Standardized purification steps (e.g., recrystallization solvents, filtration methods).
- Statistical process control (SPC) to monitor critical parameters (e.g., yield, particle size distribution).
- Cross-validate results using orthogonal analytical methods (e.g., HPLC vs. UV-Vis spectroscopy) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data (e.g., efficacy, toxicity) across this compound studies?
- Methodological Answer : Conduct a systematic review using the PICOT framework to standardize comparisons:
- Population (e.g., in vitro vs. in vivo models), Intervention (dosage forms), Comparison (placebo/active controls), Outcome (e.g., IC50 values), and Time (exposure duration).
- Perform meta-analyses to identify confounding variables (e.g., solvent interactions, assay sensitivity) .
Q. How can formulation challenges (e.g., low bioavailability) of this compound be addressed methodologically?
- Methodological Answer : Use Quality by Design (QbD) principles to optimize formulations:
- Screen excipients for compatibility via phase solubility studies.
- Develop solid dispersions or co-crystals to enhance solubility.
- Validate bioavailability improvements using in vitro-in vivo correlation (IVIVC) models and pharmacokinetic studies in relevant animal models .
Q. What computational approaches predict the stability and degradation pathways of this compound?
- Methodological Answer : Apply Density Functional Theory (DFT) to model hydrolysis or oxidation mechanisms. Validate predictions with accelerated stability testing (e.g., ICH Q1A guidelines) and liquid chromatography-mass spectrometry (LC-MS) to identify degradation products .
Data Integrity and Compliance
Q. How should researchers handle conflicting spectral data (e.g., NMR, FTIR) for this compound?
- Methodological Answer :
- Replicate experiments under controlled conditions (e.g., humidity, temperature).
- Use principal component analysis (PCA) to identify outliers in spectral datasets.
- Cross-reference with published crystallographic data (e.g., Cambridge Structural Database) .
Q. What ethical and regulatory considerations are critical for preclinical studies involving this compound?
- Methodological Answer :
- Adhere to ARRIVE guidelines for animal studies, ensuring transparency in sample sizes and endpoints.
- Comply with Good Laboratory Practice (GLP) for data recording and audit trails.
- Disclose all conflicts of interest and funding sources in publications .
Note : For reproducibility, ensure all experimental details (e.g., solvent grades, instrument calibration) are documented in supplementary materials, following journal-specific guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
